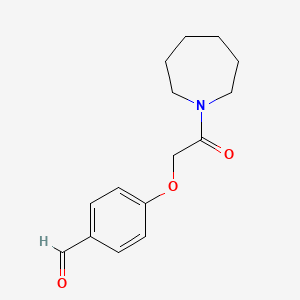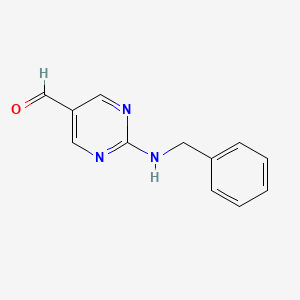![molecular formula C6H8BrClN2S B1287908 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride CAS No. 949922-52-5](/img/structure/B1287908.png)
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
Descripción general
Descripción
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, also known as BTHP, is a chemical compound commonly used in laboratory experiments. It is a brominated heterocyclic compound derived from thiazole and pyridine, and is a white crystalline solid. BTHP is a versatile compound that can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Regioselective Functionalization of Pyridines
Regioselective functionalization of pyridines, including structures related to 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride, has been explored using directed metalation or halogen/metal exchange. This process allows for the modification of the pyridine scaffold under various conditions, showcasing the versatility of this compound in synthetic chemistry. Such functionalizations are crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Manolikakes et al., 2013).
Heterocyclic N-oxide Molecules in Organic Synthesis and Catalysis
The synthesis and chemistry of heterocyclic N-oxide derivatives, which can be synthesized from pyridine-based structures similar to this compound, have shown significant importance. These compounds serve as versatile synthetic intermediates with applications in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, highlighting their potential in both organic synthesis and catalysis (Li et al., 2019).
Pyridine Derivatives in Medicinal Applications and Chemosensing
Pyridine derivatives, related to the chemical structure of this compound, play a significant role in medicinal chemistry due to their diverse biological activities. These derivatives are utilized in the development of drugs with antifungal, antibacterial, antioxidant, and anti-inflammatory properties. Additionally, they show potential as chemosensors for the determination of various ions and species, underlining their importance in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).
Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones
The pyranopyrimidine core, which can be synthesized using reactions involving compounds like this compound, is crucial for the pharmaceutical industry. This core structure has wide applicability, including the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, showcasing the compound's potential in the development of new medicinal agents (Parmar et al., 2023).
Pyridine-based Cu(II) Complexes as Anticancer Agents
The complexation of pyridine derivatives with metals such as Cu(II) forms stable complexes that exhibit enhanced biological activities compared to the pyridine alone. Pyridine-based Cu(II) complexes, derived from structures akin to this compound, have shown excellent anticancer potency against various cancer cell lines, indicating their potential as future anticancer agents (Alshamrani, 2023).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWGJGHBQXXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957870 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-07-2 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)







